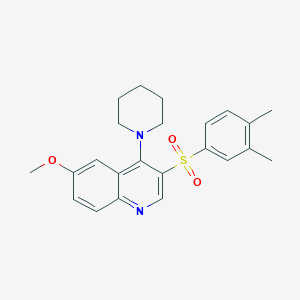
3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a sulfonyl group attached to a dimethylphenyl group, and a methoxy group attached to a quinoline ring.Scientific Research Applications
Photooxidation and Singlet Oxygen Generation
A study by Li and Ye (2019) explored the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide, highlighting the potential application of quinoline derivatives in photochemistry. This research indicates the use of such compounds in catalytic processes under mild conditions, which could have significant implications for industrial and environmental chemistry (Li & Ye, 2019).
Synthesis and Reactivity Studies
Shan, Ellern, and Espenson (2002) conducted synthesis and reactivity studies on methyloxorhenium(V) complexes, which include quinoline derivatives. This research contributes to understanding the catalytic properties of these compounds, particularly in the context of sulfoxidation reactions (Shan, Ellern, & Espenson, 2002).
Neuroprotective Effects
Takahashi et al. (1997) investigated the neuroprotective effects of a quinoline derivative in a rat model of cerebral ischemia. This study reveals the potential of quinoline derivatives in medical research, particularly in the treatment or prevention of neurological damage (Takahashi et al., 1997).
Tubulin Polymerization Inhibition
Lee et al. (2011) examined the impact of quinoline derivatives on tubulin polymerization, discovering compounds with substantial antiproliferative activity against various cell lines. This study underscores the potential application of quinoline derivatives in cancer research and therapy (Lee et al., 2011).
Insecticidal Activity
Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) explored the insecticidal activity of pyridine derivatives, including quinoline-based compounds. This research highlights the potential use of these compounds in agricultural and pest control applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Evaluation
Fadda, El-Mekawy, and AbdelAal (2016) synthesized and evaluated quinolinium sulfonate derivatives for their antimicrobial and antifungal activities. This study contributes to the field of pharmaceutical chemistry, particularly in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Anticancer Activities
Solomon, Pundir, and Lee (2019) designed and synthesized 4-aminoquinoline sulfonyl analogs to enhance their anticancer activities. This research provides insights into the development of effective and safe anticancer agents (Solomon, Pundir, & Lee, 2019).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use. Specific safety and hazard information is not available in the current literature.
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-16-7-9-19(13-17(16)2)29(26,27)22-15-24-21-10-8-18(28-3)14-20(21)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSQHBSGBKJOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)
![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)
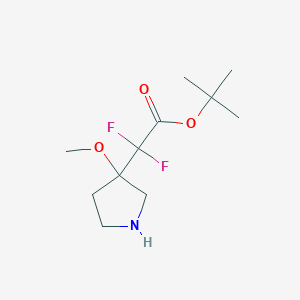
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)
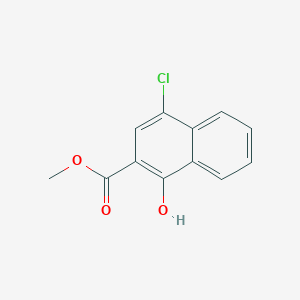
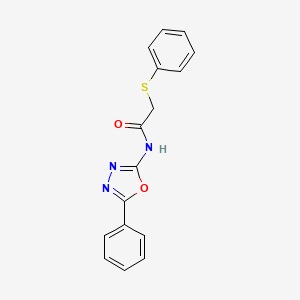
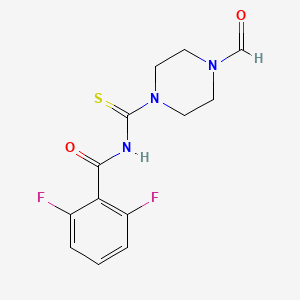
![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)
![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)
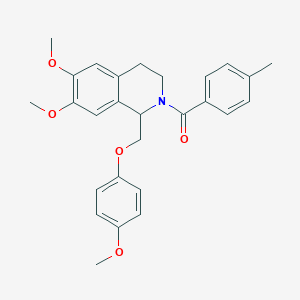
![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)
![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)
![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)